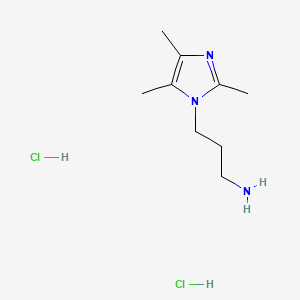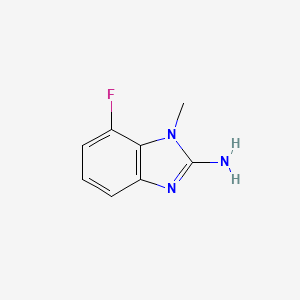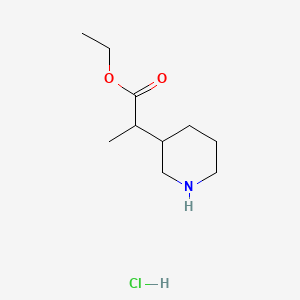
Ethyl 2-(piperidin-3-yl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-(piperidin-3-yl)propanoate hydrochloride typically involves the esterification of 2-(piperidin-3-yl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. The final product is typically obtained as a crystalline solid with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(piperidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(piperidin-3-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-(piperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(piperidin-3-yl)propanoate hydrochloride can be compared with other piperidine derivatives, such as:
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride: Similar structure but different positional isomer.
Ethyl 3-(piperidin-3-yl)propanoate hydrochloride: Another positional isomer with distinct properties.
Piperidine: The parent compound with a simpler structure.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H20ClNO2 |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
ethyl 2-piperidin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)8(2)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
UJLVOSRSAJMPSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C1CCCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)
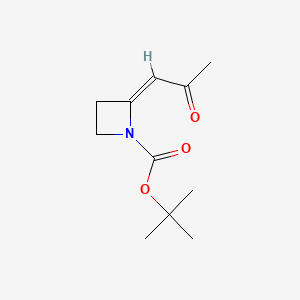
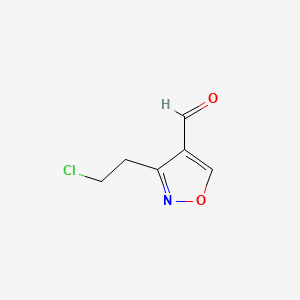
![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457282.png)
![(4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester](/img/structure/B13457287.png)
![2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride](/img/structure/B13457288.png)
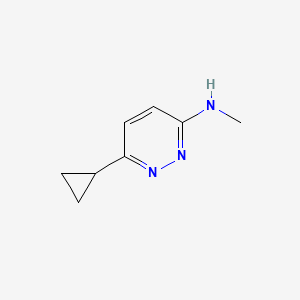
![3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride](/img/structure/B13457299.png)



![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
